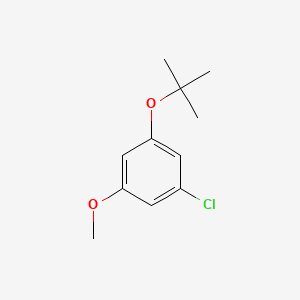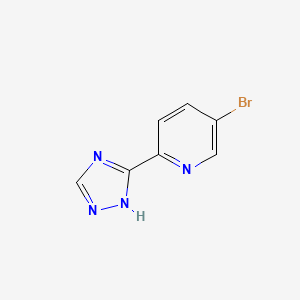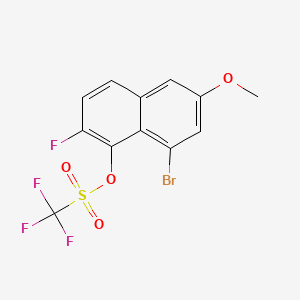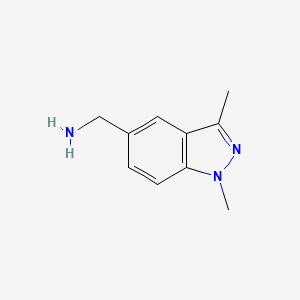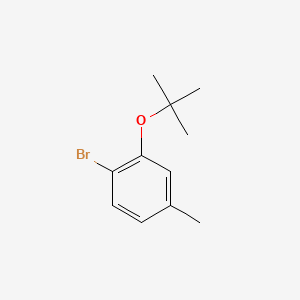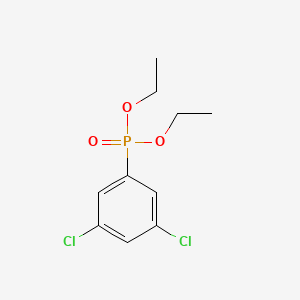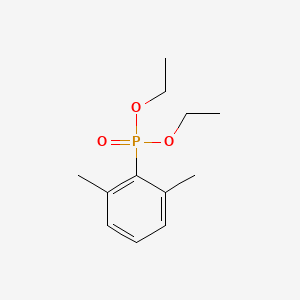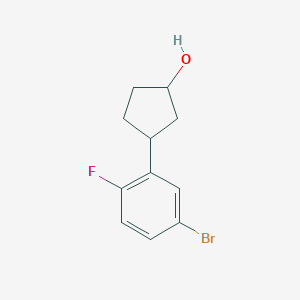
3-(5-Bromo-2-fluorophenyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-fluorophenyl)cyclopentanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 5-bromo-2-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)cyclopentanol typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Cyclopentanol Formation: The substituted phenyl ring is then reacted with cyclopentanone in the presence of a suitable catalyst to form the cyclopentanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes followed by cyclopentanol formation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-fluorophenyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)cyclopentanone.
Reduction: Formation of 3-(2-Fluorophenyl)cyclopentanol or 3-(5-Bromo-phenyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-fluorophenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromo-2-chlorophenyl)cyclopentanol
- 3-(5-Bromo-2-methylphenyl)cyclopentanol
- 3-(5-Fluoro-2-methylphenyl)cyclopentanol
Uniqueness
3-(5-Bromo-2-fluorophenyl)cyclopentanol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C11H12BrFO |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
3-(5-bromo-2-fluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12BrFO/c12-8-2-4-11(13)10(6-8)7-1-3-9(14)5-7/h2,4,6-7,9,14H,1,3,5H2 |
InChI-Schlüssel |
GLICFHTZDUAOSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C2=C(C=CC(=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


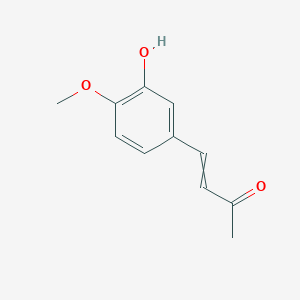

![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
